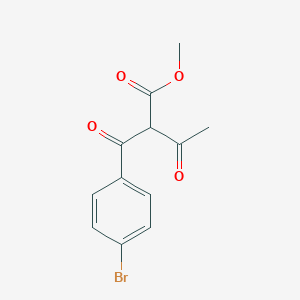
Methyl 2-(4-bromobenzoyl)-3-oxobutanoate
Overview
Description
Methyl 2-(4-bromobenzoyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to an acetyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate typically involves the esterification of p-bromobenzoyl chloride with methyl acetoacetate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Methyl 2-(4-bromobenzoyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can alter the enzyme’s activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl acetyl(p-chlorobenzoyl)acetate
- Methyl acetyl(p-fluorobenzoyl)acetate
- Methyl acetyl(p-iodobenzoyl)acetate
Comparison: Methyl 2-(4-bromobenzoyl)-3-oxobutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives might not be as effective .
Properties
Molecular Formula |
C12H11BrO4 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 2-(4-bromobenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H11BrO4/c1-7(14)10(12(16)17-2)11(15)8-3-5-9(13)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
DDAGPKPTZSVHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














